molecular formula C12H16BrNO B5276819 1-[(3-Bromophenyl)methyl]piperidin-3-ol

1-[(3-Bromophenyl)methyl]piperidin-3-ol

Cat. No.: B5276819
M. Wt: 270.17 g/mol
InChI Key: RXTUBWGTBJKPDQ-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromophenyl)methyl]piperidin-3-ol typically involves the reaction of 3-bromobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction can be represented as follows:

3-Bromobenzyl chloride+Piperidin-3-olBaseThis compound\text{3-Bromobenzyl chloride} + \text{Piperidin-3-ol} \xrightarrow{\text{Base}} \text{this compound} 3-Bromobenzyl chloride+Piperidin-3-olBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromophenyl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-Bromophenyl)methyl]piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Bromophenyl)methyl]piperidin-3-ol is unique due to the presence of both the bromophenyl group and the hydroxyl group on the piperidine ring.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTUBWGTBJKPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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